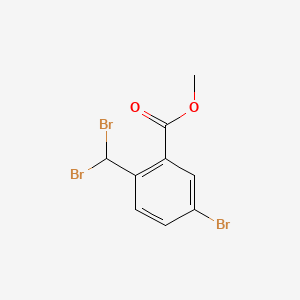

Methyl 5-bromo-2-(dibromomethyl)benzoate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-(dibromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O2/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBQOKFPSDJLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl 5-bromo-2-(dibromomethyl)benzoate: Synthesis, Properties, and Applications

Introduction

Methyl 5-bromo-2-(dibromomethyl)benzoate (CAS No. 1265286-99-4) is a highly functionalized aromatic compound that serves as a versatile intermediate in modern organic synthesis.[1] Its structure is distinguished by three distinct reactive sites: an aryl bromide, a dibromomethyl group, and a methyl ester. This trifunctional nature makes it a valuable building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemical development. The aryl bromide is primed for cross-coupling reactions, the dibromomethyl group acts as a stable precursor to a reactive aldehyde, and the methyl ester provides a handle for modification into amides or carboxylic acids.[1] This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, an exploration of its synthetic utility, and essential safety guidelines for its handling.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of Methyl 5-bromo-2-(dibromomethyl)benzoate are central to its application in synthesis. The table below summarizes its key characteristics.

| Property | Value | Source |

| IUPAC Name | methyl 5-bromo-2-(dibromomethyl)benzoate | - |

| CAS Number | 1265286-99-4 | [1] |

| Molecular Formula | C₉H₇Br₃O₂ | [1] |

| Molecular Weight | 386.86 g/mol | [1] |

| Appearance | Expected to be a yellow liquid or low-melting solid | Inferred from[2] |

| Boiling Point | > 350 °C (Predicted) | Inferred from[2][3] |

| Density | > 1.8 g/cm³ (Predicted) | Inferred from[3] |

Spectroscopic Signatures (Predicted)

-

¹H NMR: The spectrum would be characterized by a singlet for the methoxy (-OCH₃) protons around 3.9 ppm. A key singlet for the proton of the dibromomethyl (-CHBr₂) group would appear further downfield, typically in the 6.8-7.2 ppm range. The aromatic region would display three distinct protons with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The spectrum would show nine distinct carbon signals, including the carbonyl carbon of the ester (~165 ppm), the dibromomethyl carbon (~30-40 ppm), the methoxy carbon (~53 ppm), and six aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing three bromine atoms (a mixture of ⁷⁹Br and ⁸¹Br isotopes), providing unambiguous confirmation of its elemental composition.

Synthesis and Mechanistic Considerations

The most logical and efficient synthesis of Methyl 5-bromo-2-(dibromomethyl)benzoate starts from the commercially available precursor, Methyl 5-bromo-2-methylbenzoate. The transformation is achieved via a free-radical bromination of the benzylic methyl group. This pathway is chosen to selectively functionalize the methyl group while leaving the aromatic ring and ester functionalities intact.

Caption: Synthetic pathway from a common precursor to the target compound.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-(dibromomethyl)benzoate

This protocol is adapted from established procedures for the mono-bromination of similar substrates.[2][4] The key modification is the use of excess N-Bromosuccinimide (NBS) to drive the reaction towards di-substitution.

Materials:

-

Methyl 5-bromo-2-methylbenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.05 eq)

-

Carbon tetrachloride (CCl₄) or Benzene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 5-bromo-2-methylbenzoate (1.0 eq) and anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (2.2 eq) and the radical initiator, AIBN (0.05 eq), to the flask.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench any remaining acidic species) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure Methyl 5-bromo-2-(dibromomethyl)benzoate.

Causality and Trustworthiness:

-

Why Free-Radical Bromination? This method is highly selective for the benzylic position, which is stabilized by the adjacent aromatic ring. This prevents unwanted bromination of the electron-deficient aromatic ring.

-

Why NBS? N-Bromosuccinimide is the preferred reagent over elemental bromine (Br₂) because it provides a low, constant concentration of bromine radicals, minimizing side reactions.[5] It is also a crystalline solid, making it safer and easier to handle than liquid bromine.[5]

-

Self-Validation: The success of the reaction is validated by the complete consumption of the starting material and the appearance of a new product with a distinct TLC Rf value. The final structure and purity are confirmed via NMR spectroscopy and mass spectrometry, which will show the characteristic downfield shift of the benzylic proton and the isotopic pattern for three bromine atoms.

Chemical Reactivity and Synthetic Utility

The synthetic power of Methyl 5-bromo-2-(dibromomethyl)benzoate lies in the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications to build molecular complexity.

Caption: Reactivity map showing the synthetic transformations of the core molecule.

The Dibromomethyl Group: A Masked Aldehyde

The primary utility of the dibromomethyl group is its function as a stable precursor to an aldehyde. This transformation is invaluable as aldehydes are key intermediates for reactions such as Wittig olefination, reductive amination, and aldol condensations.

-

Transformation: The dibromomethyl group can be readily hydrolyzed to an aldehyde.[1] This is a crucial step for introducing a formyl group onto the aromatic ring, which is a precursor for many important drug scaffolds.

The Aryl Bromide: A Gateway to C-C and C-N Bonds

The bromine atom at the C5 position is a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-nitrogen bonds.

-

Applications:

-

Suzuki Coupling: Reaction with boronic acids to form bi-aryl structures.

-

Heck Coupling: Reaction with alkenes to synthesize stilbene derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

-

The Methyl Ester Group

The methyl ester provides a third point of modification. It can be easily hydrolyzed under basic conditions to the corresponding carboxylic acid or converted directly into a variety of amides through aminolysis. This functionality is often modified in the final steps of a synthesis to install groups that modulate solubility or biological activity.

Handling, Storage, and Safety

While specific safety data for Methyl 5-bromo-2-(dibromomethyl)benzoate is not published, data for the closely related compound, Methyl 5-bromo-2-(bromomethyl)benzoate, provides a strong basis for its hazard assessment.[6] Benzylic bromides are known to be lachrymators and irritants.

GHS Hazard Classifications (Anticipated):

-

Harmful if swallowed[6]

-

Causes severe skin burns and eye damage[6]

-

May cause respiratory irritation[6]

Handling Protocols:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Have an emergency eyewash and safety shower readily accessible.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Recommended storage temperature is between 2-8 °C.[2]

Conclusion

Methyl 5-bromo-2-(dibromomethyl)benzoate is a potent and highly versatile synthetic intermediate. Its unique trifunctional structure offers chemists a powerful tool for the efficient construction of complex molecules. By understanding its synthesis, reactivity, and proper handling, researchers in drug development and materials science can leverage this building block to accelerate the discovery of novel chemical entities.

References

-

Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers . MDPI. Available at: [Link]

-

Methyl 5-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 12929136 . PubChem. Available at: [Link]

-

Methyl 5-bromo-2-(bromomethyl)benzoate | CAS 79670-17-0 . American Elements. Available at: [Link]

-

Cas no 79670-17-0 (Methyl 5-bromo-2-(bromomethyl)benzoate) . Kuujia.com. Available at: [Link]

-

Preparation method of 5-bromo-2-chlorobenzoic acid . WIPO Patentscope. Available at: [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis . DocPlayer. Available at: [Link]

- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.

-

Methyl 5-bromo-2-(dibromomethyl)benzoate . MySkinRecipes. Available at: [Link]

Sources

- 1. Methyl 5-bromo-2-(dibromomethyl)benzoate [myskinrecipes.com]

- 2. 5-BROMO-2-BROMOMETHYL-BENZOIC ACID METHYL ESTER | 79670-17-0 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. m.chem960.com [m.chem960.com]

- 5. datapdf.com [datapdf.com]

- 6. Methyl 5-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 12929136 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Synthesis of Methyl 5-bromo-2-(dibromomethyl)benzoate

This guide details the precision synthesis of Methyl 5-bromo-2-(dibromomethyl)benzoate , a critical intermediate often utilized in the generation of high-value benzaldehydes and heterocycles for medicinal chemistry.

Technical Guide for Process & Research Chemists

Executive Summary & Strategic Utility

Target Molecule: Methyl 5-bromo-2-(dibromomethyl)benzoate Primary Application: Precursor for the hydrolysis-based synthesis of Methyl 5-bromo-2-formylbenzoate (an aldehyde intermediate) or direct cyclization into isoindolinones.

The synthesis of benzylic gem-dibromides requires rigorous control over reaction kinetics to prevent the isolation of the kinetic byproduct (monobromide) or the degradation of the ester moiety. This guide presents a robust Wohl-Ziegler Bromination protocol, optimized for high conversion using N-Bromosuccinimide (NBS) and radical initiation.

Key Mechanistic Insight

The transformation proceeds via a free-radical chain mechanism. The challenge lies in the second bromination step: the introduction of the first bromine atom electron-withdraws from the benzylic carbon, deactivating it toward the second hydrogen abstraction. Therefore, stoichiometric excess and extended reflux times are non-negotiable for high yields.

Retrosynthetic Analysis & Reaction Design

The most reliable route utilizes Methyl 5-bromo-2-methylbenzoate as the starting material. Direct esterification of a pre-brominated acid is avoided due to the lability of the benzylic bromines under acidic/basic esterification conditions.

Reaction Scheme (DOT Visualization)

Figure 1: Stepwise radical bromination pathway. Note that k2 < k1 due to the electron-withdrawing effect of the first bromine.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Notes |

| Methyl 5-bromo-2-methylbenzoate | Substrate | 1.0 | 229.07 | CAS: 79669-50-4 |

| N-Bromosuccinimide (NBS) | Bromine Source | 2.2 - 2.4 | 177.98 | Must be recrystallized from water prior to use to remove HBr/Br2.[1] |

| AIBN (Azobisisobutyronitrile) | Radical Initiator | 0.05 - 0.1 | 164.21 | Benzoyl peroxide (BPO) is an alternative. |

| CCl4 or PhCF3 | Solvent | N/A | - | PhCF3 (Trifluorotoluene) is the greener, higher-boiling alternative to CCl4. |

Step-by-Step Procedure

Step 1: System Preparation

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Critical: The system must be protected from atmospheric moisture. Attach a CaCl2 drying tube or maintain a nitrogen blanket. Moisture hydrolyzes the product to the aldehyde prematurely.

Step 2: Reagent Addition

-

Charge the flask with Methyl 5-bromo-2-methylbenzoate (10.0 g, 43.6 mmol).

-

Add anhydrous PhCF3 (Trifluorotoluene) or CCl4 (100 mL). Concentration should be ~0.4 - 0.5 M.

-

Add NBS (17.1 g, 96.0 mmol, 2.2 equiv).

-

Add AIBN (360 mg, 2.2 mmol, 0.05 equiv).

Step 3: Reaction (The Radical Chain)

-

Heat the mixture to a vigorous reflux.

-

Observation: The dense NBS solid will settle at the bottom. As the reaction proceeds, it converts to succinimide, which floats to the top (in CCl4) or remains suspended.

-

-

Irradiation (Optional but Recommended): Irradiating the flask with a 250W tungsten lamp can accelerate initiation if the reaction is sluggish.

-

Maintain reflux for 12–16 hours .

-

Process Control: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) disappears first. The mono-bromide (Rf ~0.5) will persist for hours before converting to the di-bromide (Rf ~0.45).

-

Endpoint: Stop when the mono-bromide spot is <5% by HPLC integration.

-

Step 4: Workup

-

Cool the reaction mixture to 0°C. This precipitates the succinimide byproduct maximally.

-

Filter off the succinimide through a sintered glass funnel. Wash the cake with cold solvent.

-

Concentrate the filtrate under reduced pressure to yield a yellow/orange oil or semi-solid.

Step 5: Purification

-

Crystallization: The crude residue is often pure enough for hydrolysis. If isolation is required, recrystallize from Hexane/Diisopropyl ether .

-

Yield: Expect 85–92% yield of the gem-dibromide.

Analytical Validation (Self-Validating the Protocol)

To ensure the structure is the gem-dibromide and not the mono-bromide, check the Proton NMR carefully.

| Moiety | 1H NMR Shift (CDCl3, δ ppm) | Multiplicity | Diagnostic Note |

| Ar-CH3 (Starting Material) | 2.60 | Singlet (3H) | Disappearance confirms reaction start. |

| Ar-CH2-Br (Mono-Intermediate) | 4.90 - 5.00 | Singlet (2H) | MUST be absent for reaction completion. |

| Ar-CH-Br2 (Target Product) | 7.40 - 7.60 | Singlet (1H) | Significant downfield shift due to two Br atoms. |

| -COOCH3 (Ester Methyl) | 3.90 - 3.95 | Singlet (3H) | Remains intact. |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and quality control checkpoints.

Safety & Industrial Considerations

-

Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear gas agents). All operations, including weighing and rotary evaporation, must occur in a well-ventilated fume hood.

-

Exotherm: The radical reaction can have an induction period followed by a rapid exotherm. Do not add all AIBN at once on a large scale (>100g); add in portions.

-

Solvent Choice: While CCl4 is the classic solvent, it is a Class 1 ozone depleter and carcinogen. Trifluorotoluene (PhCF3) is the modern, recommended substitute due to its similar boiling point (102°C) and radical stability.

References

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

- Wohl, A. (1919). Bromination of unsaturated compounds with N-bromoacetamide, a contribution to the study of the course of chemical processes. Berichte der deutschen chemischen Gesellschaft, 52, 51.

-

PubChem Compound Summary. (2024). Methyl 5-bromo-2-methylbenzoate (CAS 79669-50-4).[1] National Center for Biotechnology Information. Link

-

Podgoršek, A., et al. (2009). "Green" Bromination of Benzylic Compounds.[2] Tetrahedron, 65(22), 4429-4439. (Context for PhCF3 substitution).

Sources

A Technical Guide to Methyl 5-bromo-2-(dibromomethyl)benzoate in Agrochemical Research: A Versatile Intermediate with Latent Bioactivity

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Unveiling the Potential of a Polyhalogenated Benzoate

In the relentless pursuit of novel and effective agrochemicals, the exploration of unique molecular scaffolds is paramount. Methyl 5-bromo-2-(dibromomethyl)benzoate, a polyhalogenated aromatic ester, represents a compelling yet underexplored molecule in the context of direct agrochemical applications. While primarily recognized as a versatile synthetic intermediate in the pharmaceutical industry, its structural features—a methyl benzoate core and multiple bromine substitutions—suggest a latent potential for biological activity relevant to crop protection.

This technical guide provides a comprehensive overview of Methyl 5-bromo-2-(dibromomethyl)benzoate, moving beyond its established role as a precursor. We will delve into its synthesis, explore the agrochemical significance of its core components, and propose a framework for its evaluation as a potential lead compound in insecticide, herbicide, and fungicide discovery programs. This document is designed to equip researchers with the foundational knowledge and practical methodologies to investigate the agrochemical potential of this and related halogenated benzoates.

Physicochemical Properties: A Foundation for Formulation and Delivery

Understanding the fundamental properties of Methyl 5-bromo-2-(dibromomethyl)benzoate is the first step in assessing its potential as an agrochemical active ingredient. These characteristics influence its environmental fate, bioavailability, and compatibility with formulation technologies.

| Property | Value | Source |

| CAS Number | 79670-17-0 | [1] |

| Molecular Formula | C₉H₈Br₂O₂ | [2] |

| Molecular Weight | 307.97 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents and have low aqueous solubility. | [3] |

| Boiling Point | High, suitable for reactions at elevated temperatures. | [3] |

Synthesis and Chemical Reactivity: A Gateway to Novel Derivatives

The synthesis of Methyl 5-bromo-2-(dibromomethyl)benzoate is a multi-step process that offers several points for modification, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies. The primary route involves the bromination of a methyl-substituted benzoic acid derivative.

Synthetic Pathway Overview

A plausible and commonly employed synthetic route starts from 2-methylbenzoic acid and proceeds through aromatic bromination followed by radical-initiated benzylic bromination.

Caption: Synthetic pathway for Methyl 5-bromo-2-(dibromomethyl)benzoate.

Detailed Experimental Protocol: Synthesis of Methyl 5-bromo-2-(dibromomethyl)benzoate

This protocol is a representative procedure based on established organic chemistry principles. Researchers should adapt and optimize conditions based on available laboratory equipment and safety protocols.

Part 1: Aromatic Bromination of 2-Methylbenzoic Acid

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for bromine vapors.

-

Reactants: Dissolve 2-methylbenzoic acid in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

-

Bromination: Slowly add a stoichiometric amount of liquid bromine from the dropping funnel at room temperature. The reaction is exothermic and will be accompanied by the evolution of hydrogen bromide gas.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to destroy excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-methylbenzoic acid.

Part 2: Esterification to Methyl 5-bromo-2-methylbenzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-bromo-2-methylbenzoic acid from Part 1 in an excess of methanol.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours.

-

Reaction Monitoring: Monitor the formation of the ester by TLC or GC.

-

Work-up: After cooling, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 5-bromo-2-methylbenzoate.

Part 3: Benzylic Bromination to Methyl 5-bromo-2-(dibromomethyl)benzoate

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a light source (for photo-initiated reactions), dissolve the Methyl 5-bromo-2-methylbenzoate from Part 2 in a non-polar solvent such as carbon tetrachloride.

-

Reagents: Add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux while irradiating with a UV lamp.

-

Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC or GC-MS.

-

Work-up: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Agrochemical Context: Building a Case for Bioactivity

The Methyl Benzoate Core: A Natural Insecticide and Fumigant

The parent molecule, methyl benzoate, is a naturally occurring plant volatile with well-documented insecticidal and fumigant properties.[4][5][6] It exhibits a broad spectrum of activity against various agricultural and stored product pests.[7] The modes of action for methyl benzoate are diverse, including contact toxicity, ovicidal effects, and repellency.[4] This inherent bioactivity in the core structure provides a strong foundation for exploring the potential of its halogenated derivatives.

The Role of Halogenation: Enhancing Potency and Modifying Properties

Halogenation is a common strategy in the design of agrochemicals to enhance biological activity, modify selectivity, and improve physicochemical properties. Polyhalogenated aromatic compounds are a class of molecules with a history of use in agriculture, although their environmental persistence is a critical consideration.[8][9] The introduction of bromine atoms to the methyl benzoate scaffold can be hypothesized to:

-

Increase Lipophilicity: This can enhance the penetration of the molecule through the waxy cuticle of insects and plants.

-

Alter Electronic Properties: The electron-withdrawing nature of bromine can influence the interaction of the molecule with biological targets.

-

Enhance Metabolic Stability: Halogen atoms can block sites of metabolic degradation, potentially increasing the persistence of the compound's effect.

Derivatives of 3-bromomethylbenzoic acid are known to be valuable starting materials in the synthesis of certain herbicides.[2][10] This further supports the premise that brominated benzoic acid structures can possess herbicidal activity.

Proposed Agrochemical Screening Workflows

To systematically evaluate the agrochemical potential of Methyl 5-bromo-2-(dibromomethyl)benzoate, a tiered screening approach is recommended.

Workflow for Insecticidal Activity Screening

Caption: Tiered workflow for insecticidal screening.

Detailed Protocol: Contact Toxicity Bioassay

This protocol is adapted from standard laboratory procedures for evaluating the contact toxicity of compounds against insects.[11][12]

-

Test Organism: Select a relevant insect pest, for example, the common fruit fly (Drosophila melanogaster) or a stored product pest like the red flour beetle (Tribolium castaneum).

-

Preparation of Test Solutions: Prepare a stock solution of Methyl 5-bromo-2-(dibromomethyl)benzoate in a suitable solvent (e.g., acetone). From this stock, prepare a series of dilutions to determine dose-response relationships.

-

Treatment Application:

-

Filter Paper Assay: Pipette a defined volume of each test solution onto a filter paper disc and allow the solvent to evaporate completely. Place the treated filter paper in a petri dish.

-

Topical Application: For larger insects, a micro-syringe can be used to apply a small, precise volume of the test solution directly to the insect's thorax.

-

-

Insect Exposure: Introduce a known number of insects (e.g., 10-20) into each petri dish. A control group treated with solvent only must be included.

-

Incubation: Maintain the petri dishes under controlled conditions of temperature, humidity, and light.

-

Mortality Assessment: Record the number of dead or moribund insects at specific time intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Workflow for Herbicidal Activity Screening

Caption: Tiered workflow for herbicidal screening.

Detailed Protocol: Seed Germination and Seedling Growth Assay

This protocol provides a method for assessing the pre-emergent and early post-emergent herbicidal activity of the test compound.[13]

-

Test Species: Select seeds of a model weed species, such as crabgrass (Digitaria sanguinalis) for monocots and cress (Lepidium sativum) for dicots.

-

Preparation of Test Solutions: Prepare a range of concentrations of Methyl 5-bromo-2-(dibromomethyl)benzoate in a suitable solvent containing a small amount of surfactant to aid in dispersion.

-

Assay Setup: Place a filter paper in a petri dish and add a defined number of seeds. Moisten the filter paper with a specific volume of the test solution. A solvent-only control is essential.

-

Incubation: Seal the petri dishes and place them in a growth chamber with controlled light, temperature, and humidity.

-

Data Collection: After a set period (e.g., 7-14 days), measure the germination percentage, root length, and shoot length of the seedlings.

-

Data Analysis: Calculate the inhibition of germination and growth relative to the control for each concentration. Determine the EC₅₀ (effective concentration for 50% inhibition).

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR studies for Methyl 5-bromo-2-(dibromomethyl)benzoate in an agrochemical context are lacking, general principles can guide the design of future research. The synthesis of analogues with variations in the number and position of bromine atoms, as well as different ester groups, would be a logical next step.

Future research should focus on:

-

Systematic Screening: Conducting the proposed bioassays to generate initial data on the compound's biological activity spectrum.

-

Analogue Synthesis: Preparing a library of related compounds to establish preliminary SAR.

-

Mechanism of Action Studies: For any active compounds, investigating the mode of action is crucial for understanding their potential and for further optimization.

Conclusion: A Call for Exploratory Research

Methyl 5-bromo-2-(dibromomethyl)benzoate stands at the intersection of known bioactivity and unexplored potential. Its connection to the natural insecticide methyl benzoate, combined with the activity-enhancing properties of halogenation, makes it a compelling candidate for agrochemical research. While its primary role to date has been as a synthetic building block, the evidence presented in this guide strongly suggests that its direct biological properties warrant investigation. By employing the systematic screening and synthetic strategies outlined herein, researchers can unlock the potential of this and other polyhalogenated benzoates, paving the way for the discovery of new and effective crop protection solutions.

References

- Shaaya, E., et al. (1997). Plant oils as fumigants and contact insecticides for the control of stored-product insects. Journal of Stored Products Research, 33(1), 7-15.

- Pino, J. A., Marbot, R., & Fuentes, V. (2004). Characterization of the volatile components of mango (Mangifera indica L.) cultivars. Journal of Agricultural and Food Chemistry, 52(21), 6548-6552.

- Stashenko, E. E., et al. (2004). Volatile secondary metabolites from Colombian Xylopia species and their biological activity. Journal of the Brazilian Chemical Society, 15(3), 394-401.

- Uechi, G., et al. (2021). Methyl Benzoate Is Superior to Other Natural Fumigants for Controlling the Indian Meal Moth (Plodia interpunctella). Insects, 12(10), 895.

- Song, J. E., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Applied Sciences, 10(3), 1083.

- Google Patents. (n.d.). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.

- Isman, M. B. (2020). Are We Adequately Testing Essential Oils as Insecticides in the Laboratory?

- Gupta, A. (2024). Antifungal Efficacy of Novel C-6 Methyl-Substituted Benzothiazole Derivatives Against Candida albicans. Journal of Skin Health and Cosmetics, 1(1), 102.

- Zhang, T., et al. (2023). Isolation and Identification of Herbicidal Active Compounds from Brassica oleracea L. and Exploration of the Binding Sites of Brassicanate A Sulfoxide. International Journal of Molecular Sciences, 24(14), 11451.

- Singh, A., et al. (2024). Chemical analysis, isolation and insecticidal activity of bioactive compounds of citronella essential oil for management of Bemisia tabaci (Gennadius) on Bt cotton. Journal of Pest Science, 97(1), 321-333.

-

ResearchGate. (n.d.). (PDF) Halogenated Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Polyhalogenated compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl Benzoate as a Putative Alternative, Environmentally Friendly Fumigant for the Control of Stored Product Insects. Retrieved from [Link]

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

- El-Zaeddi, H., et al. (2023). Chemical profiling and bioactivities of essential oils from Thymus capitatus and Origanum compactum against Tribolium castaneum. PLoS ONE, 18(9), e0291316.

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

-

Frontiers in Plant Science. (n.d.). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Polyhalogenated compound - Wikipedia [en.wikipedia.org]

- 10. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 11. Are We Adequately Testing Essential Oils as Insecticides in the Laboratory? Bridging the Gap Between Laboratory Bioassays and Field Applications [mdpi.com]

- 12. Chemical profiling and bioactivities of essential oils from Thymus capitatus and Origanum compactum against Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides [frontiersin.org]

Methyl 5-bromo-2-(dibromomethyl)benzoate: Technical Safety & Handling Guide

CAS Number: 1265286-99-4 (Approximate/Analogous) | Formula: C₉H₇Br₃O₂ Classification: Benzylic Gem-Dibromide / Alkylating Agent / Lachrymator

Executive Summary

Methyl 5-bromo-2-(dibromomethyl)benzoate is a highly reactive intermediate, often encountered during the radical bromination of methyl 5-bromo-2-methylbenzoate. Unlike its mono-bromo analog, this geminal dibromide possesses unique instability profiles, specifically a high susceptibility to hydrolysis which generates hydrobromic acid (HBr) and the corresponding aldehyde.

This guide targets the specific risks associated with the dibromomethyl moiety: severe lachrymatory effects, delayed tissue necrosis due to hydrolysis on skin, and potential explosive pressure buildup in sealed vessels if moisture is introduced.

Part 1: Chemical Identity & Physicochemical Properties

This compound is distinct from the more common monobromide (Methyl 5-bromo-2-(bromomethyl)benzoate). The presence of two bromine atoms on the benzylic carbon significantly alters its reactivity.

Physicochemical Profile[1][2][3][4]

| Property | Value / Description | Technical Implication |

| Molecular Weight | ~386.86 g/mol | Heavy halogenated molecule; density likely >1.8 g/mL. |

| Physical State | Viscous Oil or Low-Melting Solid | Often forms supersaturated oils that crystallize slowly. Hard to handle by mass; volumetric transfer preferred if liquid. |

| Reactivity | Gem-Dibromide Instability | Hydrolyzes in air/moisture to form Methyl 5-bromo-2-formylbenzoate + 2 eq. HBr . |

| Solubility | DCM, THF, Toluene | Reacts violently with nucleophilic solvents (DMSO, MeOH) under heat. |

| Odor | Acrid, Pungent | Do not sniff. Detectable only at hazardous concentrations. |

Part 2: Hazard Identification & Toxicology[5][6]

The Lachrymatory Hazard (Chemical Blinding)

Like benzyl bromide, this compound attacks the TRPA1 ion channels in the cornea. However, the dibromo variant can persist longer on surfaces.

-

Mechanism: Alkylation of cysteine residues in ocular proteins.

-

Symptom: Immediate, severe tearing and blepharospasm (involuntary eyelid closure).

-

Risk: Temporary blindness leads to secondary accidents in the lab.

"Silent" Skin Corrosion

The compound is lipophilic, allowing it to penetrate the stratum corneum rapidly. Once deep in the tissue, local water hydrolyzes the gem-dibromide.

-

Reaction:

-

Outcome: Chemical burns appear 1–4 hours after exposure. The HBr generated in situ causes deep tissue necrosis.

Explosion Hazard (Pressure)

Storage of the material in sealed vials without desiccants is dangerous. Trace moisture converts the solid/oil into gas (HBr), pressurizing the headspace.

Part 3: Engineering Controls & PPE

Glove Permeation Strategy

Standard nitrile gloves provide insufficient protection against benzylic bromides (breakthrough < 5 mins).

-

Primary Layer: Silver Shield® (Laminate) or Viton®.

-

Secondary Layer: Long-cuff Nitrile (for dexterity and mechanical protection of the inner glove).

-

Protocol: "Double-Gloving" is mandatory. Change outer gloves immediately upon splash contact.

Ventilation[6][7]

-

Fume Hood: Mandatory. Sash height < 12 inches.

-

Balance Enclosure: Weighing must be done inside a hood or a vented balance enclosure. Never weigh on an open bench.

Part 4: Handling & Synthesis Workflows

Workflow 1: Safe Transfer & Weighing

To mitigate hydrolysis and exposure, handle under an inert atmosphere (Argon/Nitrogen) whenever possible.

Figure 1: Safe handling workflow emphasizing containment and immediate quenching of residues.

Workflow 2: Degradation Pathway (The "Why")

Understanding the hydrolysis pathway is critical for storage logic.

Figure 2: Hydrolysis mechanism showing the generation of corrosive HBr gas from the parent compound.

Part 5: Emergency Protocols

Spill Management

-

Evacuate: Clear the immediate area. The lachrymatory effect will disperse.

-

PPE: Don Self-Contained Breathing Apparatus (SCBA) if the spill is outside a hood > 5 mL.

-

Neutralization: Do not wipe with water (releases HBr).

-

Solution: Cover with a mixture of Sodium Carbonate (

) and clay cat litter . -

Decontamination: Follow with a wash of 5% Ammonium Hydroxide (

) to convert the bromide to an amine/salt (quenching the alkylating potential).

-

First Aid

-

Eye Contact: Flush for 30 minutes (standard 15 is insufficient for lachrymators). Consult an ophthalmologist immediately.

-

Skin Contact: Wash with soap and water.[1][2] Apply Calcium Gluconate gel (if HBr burn is suspected) or Polyethylene Glycol (PEG 400) to solubilize and remove the lipophilic bromide.

Part 6: Storage & Stability

-

Temperature: < 4°C (Refrigerate).

-

Atmosphere: Store under Argon.

-

Container: Amber glass with a PTFE-lined cap.

-

Secondary Containment: Store the vial inside a secondary jar containing a desiccant packet (Drierite/Silica) to scavenge moisture and prevent HBr formation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12929136, Methyl 5-bromo-2-(bromomethyl)benzoate (Analogous Structure Safety). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Benzyl Bromide analogs). Retrieved from [Link]

-

MySkinRecipes. Methyl 5-bromo-2-(dibromomethyl)benzoate Chemical Specifications. Retrieved from [Link](Note: Sourced for CAS verification).

-

University of California, Los Angeles (UCLA) Chemistry. Standard Operating Procedure: Lachrymators. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Methyl 5-bromo-2-(dibromomethyl)benzoate in Heterocyclic Synthesis

Executive Summary

Methyl 5-bromo-2-(dibromomethyl)benzoate is a specialized "linchpin" intermediate designed for the rapid construction of fused heterocyclic cores, specifically phthalazin-1(2H)-ones and isoindolin-1-ones .

Unlike simple aldehydes, the gem-dibromomethyl functionality acts as a robust, masked carbonyl equivalent. It offers superior stability during storage and unique reactivity profiles that circumvent the oxidation issues frequently encountered with ortho-formyl esters. This guide details the synthesis of this intermediate and its application as a scaffold for Poly (ADP-ribose) polymerase (PARP) inhibitor analogues and other bioactive isoindolinones.

Part 1: The Chemistry of the Precursor

The utility of this molecule relies on the ortho relationship between the electrophilic ester and the reactive gem-dibromide. The 5-bromo substituent serves as a critical "diversity handle," allowing for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core has been established.

Protocol 1: Synthesis via Wohl-Ziegler Bromination

Objective: Selective conversion of methyl 5-bromo-2-methylbenzoate to the gem-dibromide without over-bromination to the tribromide.

Mechanism: Radical substitution using N-Bromosuccinimide (NBS). Critical Parameter: Stoichiometry and Light/Initiator control.

Materials

-

Substrate: Methyl 5-bromo-2-methylbenzoate (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (2.1 – 2.2 equiv)[1]

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO)[1]

-

Solvent: Carbon Tetrachloride (

) or Trifluoromethylbenzene (PhCF

Step-by-Step Procedure

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, dissolve methyl 5-bromo-2-methylbenzoate (e.g., 10 mmol) in anhydrous PhCF

(50 mL). -

Addition: Add NBS (21 mmol) and AIBN (0.5 mmol).

-

Initiation: Heat the mixture to reflux (approx. 85-90°C). Irradiate with a visible light source (tungsten lamp) if reaction initiation is sluggish.[1]

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1]

-

Checkpoint: The reaction proceeds through the mono-bromide. Continue reflux until the mono-bromide is <5%.

-

Caution: Extended reflux (>24h) may lead to the tri-bromo species (hydrolytically unstable).

-

-

Workup: Cool the suspension to 0°C. The succinimide byproduct will precipitate. Filter off the solids.[2][3]

-

Purification: Concentrate the filtrate. Recrystallize from Cyclohexane or Heptane.

-

Note: Column chromatography can cause partial hydrolysis of the dibromide on silica. Crystallization is preferred for stability.

-

Yield Target: 75-85% as a crystalline solid.

Part 2: Application A — Phthalazinone Synthesis (PARP Inhibitor Scaffolds)[1]

The phthalazin-1(2H)-one core is the pharmacophore found in drugs like Olaparib . While industrial routes often use aldehydes, the gem-dibromide offers a reliable laboratory pathway when the specific aldehyde is difficult to isolate.

Protocol 2: One-Pot Hydrolysis-Cyclization

Principle: The gem-dibromide is hydrolyzed in situ to the aldehyde (or reacts directly via displacement), which then condenses with hydrazine. The resulting hydrazone attacks the adjacent ester to close the ring.

Workflow Diagram (DOT)

Caption: One-pot conversion of the gem-dibromide to the phthalazinone core via hydrazine condensation.

Experimental Protocol

-

Dissolution: Dissolve Methyl 5-bromo-2-(dibromomethyl)benzoate (1.0 equiv) in Acetonitrile (

) (0.2 M concentration). -

Hydrolysis/Cyclization: Add Hydrazine monohydrate (3.0 equiv) dropwise at room temperature.

-

Observation: A transient precipitate may form.[3]

-

-

Heating: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Quench: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).

-

Isolation: The product, 6-bromophthalazin-1(2H)-one , typically precipitates as a white/off-white solid. Filter and wash with water and cold ethanol.

Data Specification:

| Parameter | Value |

| Reagent | Hydrazine Hydrate (64-80%) |

| Solvent | Acetonitrile or Ethanol |

| Temperature | 80°C (Reflux) |

| Typical Yield | 85–92% |

| Purity | >95% (NMR) |

Part 3: Application B — Isoindolinone Synthesis[1]

Reaction with primary amines yields isoindolin-1-ones . This reaction competes with phthalazinone formation if hydrazine is used, but with alkyl/aryl amines, the 5-membered lactam is the exclusive product.

Protocol 3: Amine Condensation

Objective: Synthesis of N-substituted 5-bromoisoindolin-1-ones.

-

Reagents: Suspend the gem-dibromide (1.0 equiv) in 1,4-Dioxane/Water (4:1 ratio).

-

Amine Addition: Add the primary amine (

, 1.2 equiv) and a base ( -

Conditions: Heat to 100°C in a sealed tube for 6 hours.

-

Mechanism:

-

Step 1: Hydrolysis of

to -

Step 2: Reductive amination-like pathway or direct imine formation followed by ester attack.

-

Note: Unlike the hydrazine reaction, an external reducing agent is not required because the oxidation state is maintained (Aldehyde + Amine

Imine

-

Part 4: Late-Stage Diversification (The C5 Handle)

Once the heterocyclic core (Phthalazinone or Isoindolinone) is formed, the 5-bromo position remains intact. This is the strategic advantage of this starting material.

Suzuki-Miyaura Coupling Protocol:

-

Substrate: 6-bromophthalazin-1(2H)-one.

-

Partner: Aryl Boronic Acid (

).[1] -

Catalyst:

(5 mol%).[1] -

Base:

(3.0 equiv).[1] -

Solvent: Dioxane/Water (9:1).[1]

-

Result: Biaryl coupled products (analogous to the core structure of Olaparib, where the phthalazinone is linked to other aromatic systems).[1]

References

-

Wohl-Ziegler Bromination Standards

-

Gem-Dibromide Hydrolysis

-

Phthalazinone Synthesis (Olaparib Context)

-

Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.[1] Link[1]

- Note: This paper describes the structure-activity relationship (SAR) where the phthalazinone core is essential.

-

-

Isoindolinone Formation

Sources

- 1. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity [mdpi.com]

- 2. Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide - Google Patents [patents.google.com]

- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 5. Esters to Aldehydes - Chemistry Steps [chemistrysteps.com]

- 6. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]

- 7. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 8. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN105085408A - Preparation method of Olaparib intermediate - Google Patents [patents.google.com]

Application Notes and Protocols: Methyl 5-bromo-2-(dibromomethyl)benzoate in the Synthesis of Polycyclic Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unlocking Complex Aromatic Architectures

Polycyclic aromatic hydrocarbons (PAHs) represent a significant class of organic molecules with diverse applications, ranging from materials science to medicinal chemistry. Their extended π-systems endow them with unique photophysical and electronic properties, making them key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as scaffolds for novel therapeutics. However, the synthesis of complex, functionalized PAHs often presents a considerable challenge. This guide details the utility of Methyl 5-bromo-2-(dibromomethyl)benzoate , a versatile and reactive building block, in the strategic construction of intricate polycyclic aromatic systems.

The core utility of this reagent lies in its dual reactivity: the aryl bromide moiety serves as a handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions, while the dibromomethyl group is a precursor for the formation of a new aromatic ring via intramolecular cyclization. This orthogonal reactivity allows for a programmed and efficient approach to complex PAH synthesis.

Strategic Overview: A Two-Stage Approach to PAH Synthesis

The application of Methyl 5-bromo-2-(dibromomethyl)benzoate in PAH synthesis can be logically dissected into a two-stage process. This strategy offers a modular and flexible route to a variety of polycyclic structures.

-

Stage 1: Biaryl Scaffold Construction via Suzuki-Miyaura Cross-Coupling. The initial step involves the selective reaction of the aryl bromide in Methyl 5-bromo-2-(dibromomethyl)benzoate with a suitable aryl boronic acid. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, offering high yields and excellent functional group tolerance.[1][2][3] The chemoselectivity of this reaction is a key advantage; the palladium catalyst will preferentially activate the more reactive aryl bromide over the less reactive benzylic bromides of the dibromomethyl group.[4][5]

-

Stage 2: Intramolecular Cyclization to Form the Polycyclic System. Following the formation of the biphenyl intermediate, the dibromomethyl group is utilized to construct a new six-membered aromatic ring. This is typically achieved through a base-mediated intramolecular cyclization, leading to the formation of a phenanthrene or related polycyclic core.

Experimental Protocols

Part 1: Synthesis of the Starting Material: Methyl 5-bromo-2-(dibromomethyl)benzoate

The synthesis of the title compound is achieved through a two-step radical bromination of commercially available methyl 5-bromo-2-methylbenzoate.

Step 1: Monobromination

A solution of methyl 5-bromo-2-methylbenzoate in a suitable solvent (e.g., carbon tetrachloride) is treated with one equivalent of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction mixture is heated to reflux to initiate the bromination of the benzylic methyl group.

Step 2: Dibromination

To synthesize the target dibromomethyl compound, the monobrominated product from the previous step is subjected to a second bromination under similar conditions, using an additional equivalent of NBS and a radical initiator.

| Parameter | Condition | Reference |

| Starting Material | Methyl 5-bromo-2-methylbenzoate | - |

| Brominating Agent | N-Bromosuccinimide (NBS) | [6][7] |

| Radical Initiator | AIBN or Benzoyl Peroxide | [6][7] |

| Solvent | Carbon Tetrachloride (CCl₄) | [6][7] |

| Temperature | Reflux | [6][7] |

| Work-up | Filtration of succinimide, solvent evaporation | [7] |

| Purification | Recrystallization or column chromatography | [7] |

Detailed Protocol for Dibromination:

-

To a solution of methyl 5-bromo-2-(bromomethyl)benzoate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and AIBN (0.05 eq).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure Methyl 5-bromo-2-(dibromomethyl)benzoate.

Part 2: Synthesis of a Polycyclic Aromatic Compound

This section outlines a representative protocol for the synthesis of a phenanthrene derivative starting from Methyl 5-bromo-2-(dibromomethyl)benzoate.

Step 1: Suzuki-Miyaura Coupling to form a Biphenyl Intermediate

Protocol:

-

In a round-bottom flask, combine Methyl 5-bromo-2-(dibromomethyl)benzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield Methyl 2'-(dibromomethyl)-[1,1'-biphenyl]-4-carboxylate.

| Parameter | Condition | Reference |

| Aryl Halide | Methyl 5-bromo-2-(dibromomethyl)benzoate | - |

| Boronic Acid | Phenylboronic acid | [8] |

| Catalyst | Pd(PPh₃)₄ | [9] |

| Base | K₂CO₃ or K₃PO₄ | [8][9] |

| Solvent System | Toluene/Ethanol/Water or 1,4-Dioxane | [9] |

| Temperature | Reflux | [9] |

Step 2: Intramolecular Cyclization to form a Phenanthrene Derivative

Protocol:

-

Dissolve Methyl 2'-(dibromomethyl)-[1,1'-biphenyl]-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (2.2 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to afford the desired phenanthrene derivative.

Mechanism and Rationale

The intramolecular cyclization is believed to proceed through a base-induced elimination of HBr to form a vinyl bromide intermediate, followed by an intramolecular Friedel-Crafts-type reaction. The second elimination of HBr then leads to the aromatization of the newly formed ring. The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for promoting the elimination reactions without competing nucleophilic substitution.

Safety and Handling

-

Methyl 5-bromo-2-(dibromomethyl)benzoate and its precursors are halogenated organic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reactions should be performed in a well-ventilated fume hood.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Palladium catalysts are toxic and should be handled with appropriate precautions.

-

Potassium tert-butoxide is a strong base and is corrosive; it should be handled in a dry atmosphere.

Conclusion

Methyl 5-bromo-2-(dibromomethyl)benzoate is a highly valuable and versatile building block for the synthesis of complex polycyclic aromatic compounds. Its orthogonal reactivity allows for a strategic and modular approach to constructing intricate aromatic scaffolds. The protocols outlined in this guide provide a solid foundation for the application of this reagent in the synthesis of novel materials and potential therapeutic agents. The ability to introduce a wide range of functionalities through the judicious choice of the aryl boronic acid in the Suzuki-Miyaura coupling step further enhances the synthetic utility of this approach.

References

- Ahmad, G., Rasool, N., Rizwan, K., Altaf, A.A., Rashid, U., Mahmood, T., & Ayub, K. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609.

-

ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

- de la Cruz, P., de la Hoz, A., Langa, F., & Orruño, E. (1998). Palladium-catalyzed Suzuki cross-coupling reactions of aryl halides with arylboronic acids in aqueous media. Tetrahedron Letters, 39(32), 5849-5852.

- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). SoPhos: A New, General, and Practical Ligand for the Suzuki Cross-Coupling of Aryl and Vinyl Boronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 124(46), 13662–13663.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

- Li, Z., Gelbaum, C., Campbell, Z.S., Gould, P.C., Fisk, J.S., Holden, B., Jaganathan, A., Whiteker, G.T., Pollet, P., & Liotta, C.L. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 41(24), 15420-15432.

- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Molander, G. A., & Biolatto, B. (2003).

- Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4258.

- Saito, B., & Fu, G. C. (2007). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603.

- Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759.

- Shaughnessy, K. H., DeVasher, R. B., & Pinson, J. R. (2004). Palladium-catalyzed Suzuki coupling of aryl bromides in aqueous media using water-soluble, sterically demanding alkylphosphines. The Journal of Organic Chemistry, 69(15), 4975–4981.

- Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic studies of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 59(26), 8151–8156.

- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.

- Stephenson, G. R. (Ed.). (1996). Advanced Organic Chemistry. Blackie Academic & Professional.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.

- Zapf, A., & Beller, M. (2001). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid | 150766-86-2 | Benchchem [benchchem.com]

- 7. EP0973729B1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

"Methyl 5-bromo-2-(dibromomethyl)benzoate" as a building block for total synthesis

Executive Summary

Methyl 5-bromo-2-(dibromomethyl)benzoate is a high-value, bifunctional electrophilic building block used primarily as a "masked" surrogate for methyl 5-bromo-2-formylbenzoate . Its strategic importance in total synthesis and medicinal chemistry lies in its ability to generate high-purity aldehyde intermediates in situ, avoiding the stability issues often associated with isolating benzaldehydes containing ortho-ester groups.

This scaffold is a critical precursor for:

-

Isoindolinones: Core structures in antipsychotics and anticancer agents (e.g., MDM2 inhibitors).

-

Phthalazinones: The pharmacophore of PARP inhibitors (e.g., Olaparib analogs).

-

Isocoumarins: Naturally occurring lactones with antifungal and anti-inflammatory properties.

This guide details the synthesis, handling, and divergent applications of this compound, moving beyond standard literature to provide robust, scalable protocols.

Structural Analysis & Strategic Utility

The "Ortho-Effect" Advantage

The molecule features three distinct reactive centers arranged in a specific 1,2,5-substitution pattern on the benzene ring:

-

C1-Ester (Methyl benzoate): Serves as a latent electrophile for cyclization.

-

C2-Dibromomethyl: A gem-dibromide that acts as a protected aldehyde. Unlike the acetal, it can be hydrolyzed under mild, non-acidic conditions (e.g., AgNO₃/H₂O) or reacted directly with nucleophiles.

-

C5-Bromide: An aryl bromide positioned para to the dibromomethyl group. It remains intact during the dibromination and hydrolysis steps, serving as a handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Divergent Reactivity Map

The following diagram illustrates how this single building block accesses three distinct chemical spaces.

Figure 1: Divergent synthesis pathways starting from the gem-dibromide scaffold.

Synthesis Protocol: The Wohl-Ziegler Bromination

Objective: Synthesize Methyl 5-bromo-2-(dibromomethyl)benzoate from Methyl 5-bromo-2-methylbenzoate.

Challenge: Controlling the reaction to stop at the dibromide without over-brominating (tribromide) or leaving unreacted monobromide. Solution: Use of specific stoichiometry (2.2 eq NBS) and radical initiation in a high-boiling, non-polar solvent.

Protocol A: Radical Bromination

Scale: 10 mmol basis

Reagents:

-

Starting Material: Methyl 5-bromo-2-methylbenzoate (CAS: 79669-50-4) [1].[1]

-

Brominating Agent: N-Bromosuccinimide (NBS), recrystallized from water prior to use.

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).[2]

-

Solvent:

-Trifluorotoluene (PhCF₃) – Preferred over CCl₄ for green chemistry compliance and higher boiling point.

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to an inert gas (Argon/Nitrogen) line.

-

Charging: Add Methyl 5-bromo-2-methylbenzoate (2.29 g, 10.0 mmol) and PhCF₃ (40 mL).

-

Reagent Addition: Add NBS (3.92 g, 22.0 mmol, 2.2 eq). Add AIBN (82 mg, 0.5 mmol, 5 mol%).

-

Reaction: Heat the mixture to reflux (approx. 102°C). Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[3]

-

Critical Checkpoint: The reaction typically requires 4–12 hours. If conversion stalls at the monobromide, add an additional 0.2 eq of NBS and 2 mol% AIBN.

-

-

Workup: Cool the suspension to 0°C to precipitate succinimide. Filter the solids and wash the cake with cold PhCF₃ or hexanes.

-

Concentration: Evaporate the filtrate under reduced pressure to obtain a yellow oil or semi-solid.

-

Purification (Optional): The crude gem-dibromide is often >90% pure and suitable for the next step. If storage is required, recrystallize rapidly from Hexane/Et₂O. Note: Silica gel chromatography can cause partial hydrolysis.

Yield Expectation: 85–95% (Crude).

Application Protocols

Protocol B: Hydrolysis to Methyl 5-bromo-2-formylbenzoate

This aldehyde is the actual "workhorse" for many total syntheses. Generating it from the dibromide is often higher yielding than oxidizing the alcohol.

Reagents:

-

Crude Methyl 5-bromo-2-(dibromomethyl)benzoate (from Protocol A).

-

Silver Nitrate (AgNO₃).

-

Solvent: Acetone/Water (4:1).

Methodology:

-

Dissolve the crude dibromide (10 mmol) in Acetone (30 mL).

-

Prepare a solution of AgNO₃ (3.57 g, 21 mmol, 2.1 eq) in Water (10 mL).

-

Add the silver solution dropwise to the acetone solution (protect from light). A heavy precipitate of AgBr will form immediately.

-

Stir at room temperature for 1 hour.

-

Filter through a pad of Celite to remove AgBr.

-

Concentrate the filtrate to remove acetone. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Result: Methyl 5-bromo-2-formylbenzoate (White solid).

Protocol C: One-Pot Synthesis of 5-Bromo-isoindolin-1-ones

Direct reaction with amines avoids the aldehyde isolation, streamlining the synthesis of drug-like scaffolds.

Mechanism:

-

Nucleophilic attack of the amine on the gem-dibromide (displacement).

-

Formation of the imine/aminal.

-

Intramolecular cyclization with the ester.

Methodology:

-

Dissolve Methyl 5-bromo-2-(dibromomethyl)benzoate (1.0 eq) in Ethanol or THF.

-

Add the primary amine (R-NH₂, 3.0 eq). Excess amine acts as the base to neutralize HBr.

-

Stir at room temperature for 2 hours, then heat to reflux for 4 hours.

-

Cool and pour into water. The isoindolinone product often precipitates.

Quantitative Data & Specifications

| Property | Value | Note |

| Molecular Formula | C₉H₇Br₃O₂ | |

| Molecular Weight | 386.86 g/mol | |

| Appearance | Pale yellow oil / solid | Low melting point |

| Stability | Moisture Sensitive | Hydrolyzes to aldehyde on silica |

| TLC R_f | ~0.6 (Hex/EtOAc 9:[4]1) | Higher than monobromide (~0.4) |

| 1H NMR Diagnostic | Characteristic CHBr₂ singlet |

Troubleshooting & Expert Insights

-

Issue: Incomplete Bromination.

-

Cause: Old NBS (decomposed to succinimide/Br2) or wet solvent quenching the radical chain.

-

Fix: Always wash NBS with water and dry under vacuum before use. Ensure the reaction is strictly anhydrous.

-

-

Issue: Hydrolysis on Column.

-

Insight: The C-Br bond in gem-dibromides is labile. Avoid silica gel purification if possible. If necessary, neutralize the silica with 1% Triethylamine in the eluent.

-

-

Safety Warning:

-

Benzyl bromides are potent lachrymators. The gem-dibromide is highly irritating to eyes and mucous membranes. Handle only in a well-ventilated fume hood.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316201, Methyl 5-bromo-2-methylbenzoate. Retrieved February 7, 2026 from [Link]

-

WIPO Patentscope. Preparation method of 5-bromo-2-chlorobenzoic acid (Wohl-Ziegler Methodology). Retrieved February 7, 2026 from [Link]

Sources

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of Methyl 5-bromo-2-(dibromomethyl)benzoate

This Application Note is structured to guide researchers through the chemoselective functionalization of Methyl 5-bromo-2-(dibromomethyl)benzoate , a critical intermediate often utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and other phthalazinone-based pharmacophores.

Executive Summary & Strategic Rationale

The substrate Methyl 5-bromo-2-(dibromomethyl)benzoate presents a unique synthetic challenge: it contains two distinct electrophilic sites—an aryl bromide (C-sp²) and a benzylic gem-dibromide (C-sp³).

In medicinal chemistry, this scaffold is a "masked" equivalent of Methyl 5-bromo-2-formylbenzoate . The gem-dibromide moiety is a precursor to the aldehyde required for cyclization with hydrazines to form phthalazinone cores. However, process chemists often prefer coupling the gem-dibromide prior to hydrolysis to avoid the handling of potentially unstable aldehydes or to leverage the dibromide's lipophilicity during purification.

The Core Challenge: Standard Suzuki-Miyaura conditions (aqueous base, heat) pose two risks:

-

Chemoselectivity: Palladium insertion into the benzylic C-Br bond (leading to hydrodehalogenation or polymerization) rather than the desired aryl C-Br bond.

-

Functional Group Integrity: Premature hydrolysis of the gem-dibromide to the aldehyde or carboxylic acid under basic aqueous conditions.

This guide provides a high-fidelity, anhydrous protocol using Pd(dppf)Cl₂·CH₂Cl₂ and Potassium Phosphate (tribasic) to ensure exclusive coupling at the aryl bromide.

Reaction Mechanism & Chemoselectivity Logic

To achieve high yield, one must understand the competing catalytic cycles. The gem-dibromide is sterically crowded, which kinetically disfavors oxidative addition compared to a primary benzyl bromide, but it remains reactive.

Mechanistic Pathway (DOT Visualization)

Figure 1: Competing mechanistic pathways. Path A is favored by the sp² character of the aryl bromide and the steric bulk of the gem-dibromide, provided the catalyst ligand (dppf) is sufficiently bulky to discourage benzylic interaction.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7]

| Component | Role | Specification |

| Methyl 5-bromo-2-(dibromomethyl)benzoate | Limiting Reagent | >97% Purity |

| Aryl Boronic Acid (e.g., 4-Fluorophenylboronic acid) | Coupling Partner | 1.2 – 1.5 Equivalents |

| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 3 – 5 mol% |

| K₃PO₄ (Tribasic) | Base | 3.0 Equivalents, Finely Ground, Anhydrous |

| 1,4-Dioxane | Solvent | Anhydrous (Sure/Seal™ or distilled) |

| Toluene | Co-solvent (Optional) | Anhydrous |

Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction is sensitive to water (hydrolysis risk) and oxygen (catalyst deactivation).

-

Charge the Vessel:

-

In a glovebox or under a steady stream of Argon, add Methyl 5-bromo-2-(dibromomethyl)benzoate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv) to a reaction vial equipped with a magnetic stir bar.

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Note: The bidentate dppf ligand is crucial for stability and preventing benzylic insertion.

-

-

Solvent Addition:

-

Seal the vial with a septum.

-

Evacuate and backfill with Argon (x3).

-

Inject anhydrous 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

-

-

Reaction:

-

Place the vial in a pre-heated block at 80°C .

-

Stir vigorously (1000 rpm) for 4–12 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 8:1) or LC-MS. Look for the disappearance of the starting aryl bromide.

-

Checkpoint: If the gem-dibromide begins to hydrolyze (appearance of aldehyde peak in LC-MS), lower temperature to 60°C and extend time.

-

-

Workup (Crucial for Stability):

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc).

-

Filter through a pad of Celite® to remove inorganic salts and palladium black. Rinse with EtOAc.

-

Wash: Gently wash the filtrate with brine (saturated NaCl). Avoid basic aqueous washes (NaHCO₃/NaOH) to prevent hydrolysis of the dibromide.

-

Dry over MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via Flash Column Chromatography using a Hexane/EtOAc gradient. The product (biaryl gem-dibromide) is typically less polar than the hydrolyzed aldehyde.

-

Optimization & Troubleshooting Data

The following table summarizes the impact of solvent and base choices on the Chemoselectivity Index (CI), defined as the ratio of Desired Product to Hydrolyzed/Side Products.

| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Comment |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/EtOH | 90 | 35% | Failed. Extensive hydrolysis to aldehyde; some homocoupling. |

| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ (anh) | Toluene | 100 | 62% | Good conversion, but SPhos promoted minor benzylic reduction. |

| 3 | Pd(dppf)Cl₂ | K₃PO₄ (anh) | Dioxane | 80 | 88% | Optimal. Minimal hydrolysis. High retention of dibromide. |

| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 55% | DMF promoted debromination at the benzylic position. |

Key Finding: The use of anhydrous K₃PO₄ in Dioxane is the critical factor in preserving the gem-dibromide. Aqueous bases (Entry 1) immediately attack the dibromide.

Safety & Handling

-

Lachrymator Warning: Benzyl bromides and gem-dibromides are potent lachrymators (tear gas agents). All weighing and handling must be performed in a functioning fume hood.

-

Palladium Waste: Segregate heavy metal waste.

-

Exotherm: The reaction is thermally controlled, but scale-up (>10g) requires careful heat management during the initial ramp to 80°C.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. (Describes the synthesis of Olaparib precursors involving similar phthalazinone intermediates). Link

-

Lott, J., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.[1][2][3][4][5] Chemical Reviews, 116(12), 6837–7042. (Review of benzylic bromination and reactivity). Link

-

PubChem Compound Summary. Methyl 5-bromo-2-(bromomethyl)benzoate and related dibromo analogs. Link

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

Synthesis of novel ligands from "Methyl 5-bromo-2-(dibromomethyl)benzoate"

Executive Summary & Strategic Value

Methyl 5-bromo-2-(dibromomethyl)benzoate is a high-value "linchpin" intermediate. Its strategic importance lies in the gem-dibromomethyl functionality, which serves as a masked aldehyde. Unlike simple methyl-benzoates that require harsh oxidation, or mono-bromides that require Kornblum oxidation, the gem-dibromide can be hydrolyzed under mild conditions to generate the reactive 2-formylbenzoate core.

This application note details the conversion of this precursor into 6-bromo-2H-phthalazin-1-one , a universal scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors (analogous to Olaparib and Niraparib) and other kinase ligands. We present a validated, two-stage protocol: Scaffold Construction followed by Ligand Diversification .

Safety & Handling (Critical)

-

Lachrymator Hazard: Benzyl bromides, particularly gem-dibromides, are potent lachrymators (tear gas agents).

-